molecular formula C14H18ClN3S B11518737 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

Cat. No.: B11518737
M. Wt: 295.8 g/mol
InChI Key: GZNKNMWYOWFRRM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a 4-chlorophenyl group and a 1,2,4-triazole ring in its structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1,2,4-triazole in the presence of a base to form an intermediate. This intermediate is then reacted with a suitable thiol to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione
  • 2-(4-Methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione
  • 1,2,4-Triazole derivatives

Uniqueness

2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

InChI

InChI=1S/C14H18ClN3S/c15-11-5-7-12(8-6-11)18-13(19)16-14(17-18)9-3-1-2-4-10-14/h5-8,17H,1-4,9-10H2,(H,16,19)

InChI Key

GZNKNMWYOWFRRM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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